6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2098002-88-9
VCID: VC3206415
InChI: InChI=1S/C11H10N2O3S/c14-11(15)9-3-8-5-16-10(4-13(8)12-9)7-1-2-17-6-7/h1-3,6,10H,4-5H2,(H,14,15)
SMILES: C1C(OCC2=CC(=NN21)C(=O)O)C3=CSC=C3
Molecular Formula: C11H10N2O3S
Molecular Weight: 250.28 g/mol

6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid

CAS No.: 2098002-88-9

Cat. No.: VC3206415

Molecular Formula: C11H10N2O3S

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid - 2098002-88-9

Specification

CAS No. 2098002-88-9
Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
IUPAC Name 6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3S/c14-11(15)9-3-8-5-16-10(4-13(8)12-9)7-1-2-17-6-7/h1-3,6,10H,4-5H2,(H,14,15)
Standard InChI Key WGVWFKNTDHTXDE-UHFFFAOYSA-N
SMILES C1C(OCC2=CC(=NN21)C(=O)O)C3=CSC=C3
Canonical SMILES C1C(OCC2=CC(=NN21)C(=O)O)C3=CSC=C3

Introduction

Structural Characteristics and Molecular Properties

Chemical Structure and Classification

6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid belongs to the class of fused heterocyclic compounds featuring a pyrazole ring system. The molecule contains a bicyclic core with the pyrazole ring fused to a partially saturated 1,4-oxazine ring, a thiophene substituent at position 6, and a carboxylic acid functional group at position 2 of the pyrazole ring. This structural arrangement provides a rigid scaffold with multiple points for interactions with potential biological targets.

Predicted Physicochemical Properties

Based on structural comparison with similar pyrazolo-oxazine derivatives, the following physicochemical properties can be predicted:

Table 1: Predicted Physicochemical Properties of 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₂H₁₀N₂O₃SStructural analysis
Molecular Weight≈ 262.29 g/molCalculated from atomic weights
AppearanceCrystalline solidTypical for heterocyclic carboxylic acids
SolubilityModerate in polar organic solvents; limited in waterInferred from carboxylic acid and thiophene moieties
Log P1.8-2.5Estimated based on related structures
pKa3.5-4.5 (carboxylic acid)Common range for aromatic carboxylic acids

Structural Comparison with Related Compounds

The core pyrazolo[5,1-c] oxazine structure shares similarities with several compounds found in the literature. For instance, 6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c] oxazin-2-amine contains the same basic scaffold but with different substituents. Additionally, there are structural parallels with 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide compounds documented in patent literature .

StepReaction TypeConditionsReference Compound
Pyrazole FormationCyclizationBase-mediated condensationPyrazolo[1,5-a]pyrazine derivatives
Oxazine Ring FormationAlkylation/CyclizationVarious conditions reported in patents6,7-dihydro-5H-pyrazolo[5,1-b] oxazine
Thiophene IntroductionCross-couplingPalladium-catalyzed reactionsVarious thiophene-substituted heterocycles
Carboxylic Acid InstallationCarboxylation/HydrolysisEster hydrolysis or direct carboxylationHeterocyclic carboxylic acids

Patent literature describes several methods for constructing the pyrazolo-oxazine scaffold, such as those used for 6,7-dihydro-4H-pyrazolo compounds . These synthetic approaches typically involve sequential reactions including heterocycle formation, functionalization, and ring closure steps.

Predicted Biological Activities and Applications

Structural FeaturePotential ActivitySupporting Evidence
Pyrazole RingEnzyme inhibition, anti-inflammatorySimilar pyrazole-containing compounds show PDE4 inhibition
Thiophene MoietyAntimicrobial, CNS activityThiophene derivatives exhibit diverse biological activities
Carboxylic Acid GroupProtein binding, metabolic stabilityProvides hydrogen bonding capability for target interactions
Fused Heterocyclic SystemKinase inhibitionRelated compounds show activity against various kinases

Structure-Activity Relationships

The biological activity of 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid would likely be influenced by its structural components:

  • The carboxylic acid at position 2 may serve as a hydrogen bond donor/acceptor, enhancing interactions with protein targets.

  • The thiophene substituent introduces lipophilicity and potential π-stacking interactions with aromatic amino acid residues in target proteins.

  • The partially saturated oxazine ring provides conformational flexibility to the molecule, potentially influencing receptor binding.

Medicinal Chemistry Considerations

Drug-Like Properties

The predicted properties of 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid align with several criteria for drug-likeness:

Table 4: Analysis of Drug-Like Properties

PropertyPredicted ValueLipinski's Rule Compliance
Molecular Weight≈ 262.29 g/molYes (<500)
Log P1.8-2.5Yes (<5)
H-Bond Donors1 (carboxylic acid)Yes (≤5)
H-Bond Acceptors5 (N, O atoms)Yes (≤10)
Rotatable Bonds2-3Yes (<10)

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, although experimental validation would be necessary.

Comparison with Related Biologically Active Compounds

Several structurally related compounds have demonstrated biological activities. For example, patent literature describes 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine derivatives with various pharmacological properties , while 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide compounds have been investigated for their potential therapeutic applications .

Table 5: Structural Comparison with Related Compounds

CompoundStructural SimilaritiesStructural DifferencesReported Activities
6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,oxazin-2-amineSame core pyrazolo-oxazine scaffoldAmine vs. carboxylic acid at position 2; dimethyl vs. thiophene at position 6Enzyme inhibition, antimicrobial properties
6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide derivativesSimilar fused heterocyclic systemDifferent ring fusion pattern; carboxamide vs. carboxylic acidVarious applications in medicinal chemistry
Pyrazolo[1,5-a]pyrazine derivativesPyrazole-containing fused heterocycleDifferent second heterocyclic ringPharmaceutical applications described in patents

Analytical Considerations and Characterization

Predicted Spectroscopic Properties

Based on its structure, 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid would likely exhibit characteristic spectroscopic features:

  • NMR Spectroscopy: The 1H NMR spectrum would show signals for the thiophene protons (typically δ 7.0-7.5 ppm), methylene protons of the oxazine ring (δ 3.5-4.5 ppm), and the carboxylic acid proton (δ 10-13 ppm).

  • IR Spectroscopy: Characteristic absorption bands would include O-H stretching (3200-2800 cm-1), C=O stretching (1700-1725 cm-1), and bands associated with the thiophene and pyrazole rings.

  • Mass Spectrometry: The molecular ion peak would appear at m/z 262, with fragmentation patterns characteristic of the heterocyclic ring systems.

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